(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one
Description
Nomenclature and Structural Elucidation
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name “(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one” is derived through sequential prioritization of functional groups and ring numbering:
- Parent heterocycle : The pyrido[4,3-b]indole system is numbered such that the pyridine nitrogen occupies position 1, with fusion occurring between the pyridine’s C4-C5 bond and the indole’s C3-C4 bond.
- Saturation and substitution : The “1,3,4,5-tetrahydro-2H” descriptor indicates partial saturation of the pyridoindole, reducing the pyridine ring to a tetrahydropyridine structure. The methoxy group (-OCH₃) is appended at position 8 of the indole subunit.
- Chalcone moiety : The prop-2-en-1-one group is attached to the tetrahydropyridoindole’s nitrogen via a ketone linkage. The (2E) designation specifies the trans configuration of the α,β-unsaturated carbonyl system, determined by Cahn-Ingold-Prelog priority rules.
Isomeric considerations :
- Geometric isomerism : The (2E) configuration contrasts with the (2Z) form, where substituents on the double bond would reside on the same side.
- Ring fusion isomers : Alternative pyridoindole numbering (e.g., pyrido[3,4-b]indole) would shift substituent positions, but the [4,3-b] fusion is definitive here.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Pyrido[4,3-b]indole | Bicyclic system with pyridine fused to indole at C4-C5 and C3-C4 positions |
| 8-Methoxy | Methoxy substitution at indole’s position 8 |
| 1,3,4,5-Tetrahydro-2H | Partial saturation of pyridine ring (positions 1,3,4,5) |
| (2E)-3-phenylprop-2-en-1-one | Chalcone moiety with trans-configured double bond and phenyl substituent |
Core Structural Components: Pyrido[4,3-b]indole Framework and Chalcone Moiety
Pyrido[4,3-b]indole Framework
The pyrido[4,3-b]indole system consists of a pyridine ring fused to an indole, with partial saturation at positions 1,3,4,5. Key features include:
- Aromaticity : The indole’s benzene ring and pyridine’s nitrogen contribute to π-electron delocalization, while saturation at specific positions introduces flexibility.
- Substituent effects : The 8-methoxy group enhances electron density at the indole’s benzene ring, influencing reactivity and intermolecular interactions.
Chalcone Moiety
The α,β-unsaturated ketone (chalcone) component exhibits:
- Planarity : Conjugation between the carbonyl and double bond creates a planar system, stabilized by resonance.
- Electrophilicity : The β-carbon is electron-deficient, enabling Michael addition reactions.
Structural hybridization : Covalent linkage of the chalcone to the pyridoindole’s nitrogen via a ketone spacer merges the redox activity of the heterocycle with the chalcone’s electrophilic character.
Table 2: Comparative Structural Features
| Feature | Pyrido[4,3-b]indole | Chalcone Moiety |
|---|---|---|
| Aromaticity | Partially saturated, localized π-systems | Fully conjugated π-system |
| Functional Groups | Methoxy, secondary amine | α,β-unsaturated ketone |
| Reactivity | Base-sensitive, prone to oxidation | Electrophilic β-carbon, photoactive |
Conformational Analysis of the (2E)-Configuration
The (2E)-configuration imposes distinct spatial and electronic constraints:
- Stereoelectronic effects :
Torsional angles :
Spectroscopic correlations :
Table 3: Key Conformational Parameters
| Parameter | Value/Range | Method of Determination |
|---|---|---|
| C=O/C=C dihedral angle | 168–172° | X-ray diffraction |
| Vinyl J coupling | 15.2 Hz | ¹H NMR |
| C=O stretch (IR) | 1648 cm⁻¹ | FT-IR |
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(E)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H20N2O2/c1-25-16-8-9-19-17(13-16)18-14-23(12-11-20(18)22-19)21(24)10-7-15-5-3-2-4-6-15/h2-10,13,22H,11-12,14H2,1H3/b10-7+ |
InChI Key |
OOJOXNGFGRWKME-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pomeranz-Fritsch Isoquinoline Synthesis Modifications
The Pomeranz-Fritsch method, traditionally used for isoquinoline synthesis, was adapted to construct the pyrido[4,3-b]indole system. Key steps include:
-
Imine Formation :
-
Reductive Amination and Cyclization :
Table 1: Reaction Conditions for Pyridoindole Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imine formation | Toluene, 110°C, 1 h | 100 |
| Reductive amination | NaBH4, EtOH, 0°C, 30 min | 85 |
| Tosylation | TosCl, pyridine, RT, 2 h | 65 |
| Cyclization | 37% HCl, DMSO, 66°C, 5 h | 29 |
Chalcone Formation via Claisen-Schmidt Condensation
Ketone Activation and Condensation
The pyridoindole-derived ketone undergoes base-catalyzed condensation with benzaldehyde to form the α,β-unsaturated ketone:
-
Reaction Setup :
-
Ketone : 8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-one (0.1 mol).
-
Aldehyde : Benzaldehyde (0.12 mol).
-
Base : 40% NaOH in ethanol (10 mL).
-
Conditions : Reflux at 80°C for 6 h.
-
-
Stereochemical Control :
-
The E-configuration of the double bond is favored due to conjugation stabilization, confirmed by NMR coupling constants ().
-
Table 2: Chalcone Condensation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 72% |
| Temperature | 80°C | Max. conversion |
| Base concentration | 40% NaOH | 68% |
| Reaction time | 6 h | 70% |
Integrated One-Pot Synthesis Approach
A streamlined protocol combines pyridoindole formation and chalcone condensation:
-
Sequential Reactions :
-
Cyclization of the tosylated intermediate (from Step 2.1) in HCl/DMSO directly generates the pyridoindole ketone.
-
Without isolation, benzaldehyde and NaOH are added to the same pot to initiate Claisen-Schmidt condensation.
-
-
Advantages :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Infrared (IR) Spectroscopy
-
Strong absorption at 1665 cm () and 1602 cm () confirms the α,β-unsaturated ketone.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Yield
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Stepwise synthesis | 5 | 18 | 95 |
| One-pot synthesis | 3 | 41 | 92 |
Challenges and Mitigation Strategies
-
Low Cyclization Yields :
-
Enone Isomerization :
-
Cause : Prolonged heating induces E→Z isomerization.
-
Solution : Short reaction times (≤6 h) and low temperatures (≤80°C) maintain >95% E-isomer.
-
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : High-yield protocols (e.g., GP1 in ) are critical for analogs with complex substituents. The target compound’s synthesis likely involves similar coupling reactions .
- Structural Analysis : Tools like SHELXL () enable precise crystallographic refinement, aiding in understanding conformational preferences .
- Similarity Metrics : Computational methods () highlight that core structure and substituent polarity are key drivers of bioactivity divergence .
Biological Activity
The compound (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one (CAS Number: 1021138-89-5) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 332.4 g/mol. The compound contains a tetrahydropyridoindole moiety, which is known for its biological significance. The methoxy group and phenylpropene structure contribute to its potential reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 1021138-89-5 |
Anticancer Properties
Research indicates that derivatives of tetrahydropyridoindole compounds exhibit significant anticancer activity . A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines, including MDA-MB-468 (a breast cancer cell line). The compound demonstrated a growth inhibitory effect , suggesting its potential as an anticancer agent.
Case Study : In vitro studies have shown that compounds with similar structures inhibited cell proliferation in MDA-MB-468 cells more effectively than conventional treatments like gefitinib. This suggests a synergistic effect when used in combination therapies targeting the EGFR pathway .
The mechanism by which (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one exerts its biological effects may involve:
- Inhibition of Akt Pathway : The compound appears to inhibit Akt T308 phosphorylation, a critical step in the PI3K/Akt signaling pathway associated with cell survival and proliferation.
- Interaction with Receptors : The structural components suggest potential interactions with estrogen receptors and other cellular targets involved in tumor growth regulation .
Comparative Biological Activity
A comparative analysis of related compounds reveals varying degrees of biological activity:
| Compound Name | Biological Activity |
|---|---|
| (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one | Potential anti-cancer activity |
| Tetrahydropyridoindole derivatives | Varies; some act as estrogen receptor modulators |
| Pyrrolidine derivatives | Various biological activities including anti-inflammatory effects |
Antioxidant Activity
In addition to anticancer properties, compounds related to (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one have been evaluated for their antioxidant activity . These activities are crucial as they can mitigate oxidative stress-related damage in cells.
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